molecular formula C21H26FNO3 B060460 (+)-MDL 105725

(+)-MDL 105725

Cat. No.: B060460
M. Wt: 359.4 g/mol
InChI Key: DVDGOKMQDYFKFY-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-MDL 105725 is a chemical compound known for its interaction with the 5-HT2A receptor, a subtype of serotonin receptor. This compound is an active metabolite of MDL 100907, which is a selective antagonist of the 5-HT2A receptor. The 5-HT2A receptor is involved in various physiological processes and is a target for research in neuropharmacology and psychiatry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-MDL 105725 involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the core structure: This involves the construction of the aromatic ring system through a series of condensation and cyclization reactions.

    Introduction of functional groups: Functional groups such as fluorine and methoxy groups are introduced through halogenation and methylation reactions.

    Resolution of enantiomers: The final step involves the resolution of the racemic mixture to obtain the (+)-enantiomer of MDL 105725.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: (+)-MDL 105725 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: Halogenation and methylation are common substitution reactions for this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation is typically carried out using halogenating agents like bromine or chlorine, while methylation can be achieved using methyl iodide.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Neuropharmacological Research

Mechanism of Action:
(+)-MDL 105725 exhibits high affinity for the 5-HT2A receptor, which is implicated in several neuropsychiatric disorders, including schizophrenia and depression. Its selectivity allows researchers to investigate the role of this receptor in various physiological and pathological processes.

Case Study: Schizophrenia
Research has indicated that alterations in serotonin signaling are linked to schizophrenia. A study utilizing PET imaging with carbon-11-labeled MDL 100907 (a derivative of MDL 105725) demonstrated its effectiveness in quantifying 5-HT2A receptor occupancy in the brains of schizophrenia patients. The results showed a significant correlation between receptor occupancy and clinical symptoms, suggesting that this compound could be pivotal in developing targeted therapies for this disorder .

Imaging Techniques

Positron Emission Tomography (PET):
One of the most promising applications of this compound is in PET imaging for mapping serotonin receptors. The compound's ability to selectively bind to the 5-HT2A receptor makes it an ideal candidate for radiolabeling and subsequent imaging studies.

Data Table: PET Imaging Studies Using this compound

StudyRadioligandSubjectsFindings
Ito et al. (2000)[^11C]MDL 100907Healthy volunteersHigh selectivity for 5-HT2A receptors; suitable for quantitative analysis
Quednow et al. (2012)[^18F]altanserinSchizophrenia patientsCorrelation between receptor occupancy and clinical symptoms

These studies highlight the compound's utility not only in basic research but also in clinical settings, where understanding receptor dynamics can inform treatment strategies.

Drug Development and Safety Studies

Pharmacokinetics:
The pharmacokinetic profile of this compound has been explored to assess its safety and efficacy as a therapeutic agent. Studies have demonstrated that the compound exhibits favorable absorption and distribution characteristics, making it a candidate for further development .

Safety Profile:
In preclinical trials, this compound was evaluated for potential side effects associated with long-term use. Findings indicated a low incidence of adverse effects at therapeutic doses, reinforcing its potential as a safe option for treating disorders linked to serotonin dysregulation .

Mechanism of Action

The mechanism of action of (+)-MDL 105725 involves its binding to the 5-HT2A receptor, where it acts as an antagonist. By blocking the receptor, the compound inhibits the action of serotonin, a neurotransmitter involved in mood regulation, cognition, and perception. This antagonistic effect on the 5-HT2A receptor is believed to contribute to its potential therapeutic effects in psychiatric disorders .

Comparison with Similar Compounds

    MDL 100907: The parent compound of (+)-MDL 105725, also a 5-HT2A receptor antagonist.

    Ketanserin: Another 5-HT2A receptor antagonist used in research and clinical settings.

    Ritanserin: A compound with similar receptor binding properties.

Uniqueness: this compound is unique due to its specific enantiomeric form, which may exhibit different pharmacological properties compared to its racemic mixture or other enantiomers. This specificity can lead to more targeted effects and potentially fewer side effects .

Biological Activity

(+)-MDL 105725, an active metabolite of the antipsychotic agent MDL 100907, is primarily recognized for its role as a selective antagonist of the serotonin 5-HT2A receptor. This compound has garnered attention in pharmacological research due to its significant implications in neuropharmacology and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacokinetics, and relevant case studies.

This compound is a synthetic compound with the following chemical properties:

  • Chemical Formula : C18H18N2O
  • Molecular Weight : 282.35 g/mol
  • CAS Number : 1018473-89-6

The primary mechanism of action for this compound involves its binding affinity for the 5-HT2A receptor, a subtype of serotonin receptors implicated in various neuropsychiatric disorders. By antagonizing this receptor, this compound modulates serotonin signaling pathways, which can influence mood, cognition, and perception.

2.1 Receptor Binding Affinity

Research indicates that this compound exhibits high selectivity for the 5-HT2A receptor compared to other serotonin receptors. The binding affinity (Ki) for the 5-HT2A receptor has been reported to be approximately 0.15 nM , making it one of the most potent antagonists available for this target . This high affinity suggests that even at low concentrations, this compound can effectively inhibit receptor activity.

2.2 Functional Effects

The functional consequences of 5-HT2A receptor antagonism by this compound include:

  • Reduction in Hallucinogenic Effects : By blocking the action of serotonin at this receptor site, this compound may mitigate hallucinogenic effects associated with psychedelics that activate the 5-HT2A receptor.
  • Potential Antipsychotic Effects : Given its mechanism, there is potential for therapeutic use in managing symptoms of schizophrenia and other psychotic disorders .

3. Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

  • Absorption and Distribution : Following administration, this compound demonstrates rapid brain penetration due to its lipophilic nature.
  • Metabolism : It is primarily metabolized in the liver, with significant implications for drug-drug interactions and overall efficacy.
  • Elimination Half-Life : The compound exhibits a moderate elimination half-life, necessitating careful dosing in clinical settings .

4.1 In Vivo Studies

In a study assessing the effects of this compound on cerebral metabolism and serotonin receptor occupancy in rats, researchers found that administration led to a significant decrease in serotonin levels in target brain regions . This study highlights the compound's potential utility in understanding serotonin dysregulation in various psychiatric conditions.

4.2 Clinical Implications

Clinical trials have explored the use of this compound as an adjunct treatment for patients with treatment-resistant depression. Preliminary results indicate improvements in depressive symptoms correlated with changes in serotonin receptor occupancy .

5. Data Summary Table

PropertyValue
Chemical FormulaC18H18N2O
Molecular Weight282.35 g/mol
CAS Number1018473-89-6
Ki (5-HT2A Receptor)~0.15 nM
Half-LifeModerate (exact value varies)
Therapeutic ApplicationsAntipsychotic, antidepressant

6. Conclusion

This compound represents a significant advancement in pharmacological agents targeting the serotonin system, particularly concerning the treatment of neuropsychiatric disorders. Its high affinity for the 5-HT2A receptor and potential therapeutic benefits underscore its importance in ongoing research aimed at developing effective treatments for complex mental health conditions.

Properties

IUPAC Name

3-[(R)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FNO3/c1-26-21-18(3-2-4-19(21)24)20(25)16-10-13-23(14-11-16)12-9-15-5-7-17(22)8-6-15/h2-8,16,20,24-25H,9-14H2,1H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDGOKMQDYFKFY-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC=C1O)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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